(4-Fluorophenyl)(pyridin-3-yl)methanamine
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Description
The compound (4-Fluorophenyl)(pyridin-3-yl)methanamine
is an organic compound with the CAS Number: 177976-53-3 . It has a molecular weight of 202.23 . The IUPAC name for this compound is [5-(4-fluorophenyl)-3-pyridinyl]methanamine .
Molecular Structure Analysis
The InChI code forThis compound
is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compoundThis compound
is a solid at room temperature . Its molecular weight is 202.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.
Scientific Research Applications
Met Kinase Inhibition
- Discovery of Selective Met Kinase Inhibitors : Research has led to the discovery of potent and selective Met kinase inhibitors, such as BMS-777607, which demonstrate complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration (Schroeder et al., 2009).
Catalytic Applications
- Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used in the synthesis of NCN′ pincer palladacycles, demonstrating good activity and selectivity in catalytic applications (Roffe et al., 2016).
Antidepressant-like Activity
- Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists : A series of derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high selectivity and potent antidepressant-like activity (Sniecikowska et al., 2019).
Antiosteoclast Activity
- Synthesis and Antiosteoclast Activity of Diazaphospholo Derivatives : A family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has been synthesized, showing moderate to high antiosteoclast activity (Reddy et al., 2012).
Fluorescent pH Sensors
- Tri-(2-picolyl) Amine-Modified Triarylborane for Sensing Anions : This compound can distinguish between cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses (Zhang et al., 2019).
Serotonin 5-HT1A Receptor Agonists
- Novel Derivatives of 2-Pyridinemethylamine as Selective 5-HT1A Agonists : These derivatives exhibit enhanced oral bioavailability and long-lasting 5-HT1A agonist activity, indicating potential as antidepressants (Vacher et al., 1999).
pH Sensor Applications
- Triphenylamine Derivatives as pH Sensors : Certain triphenylamine derivatives functionalized with fluorophenyl and pyridinyl groups exhibit pH-dependent absorptions and emissions, making them suitable as pH sensors (Hu et al., 2013).
Anticonvulsant Agents
- Schiff Bases of 3-Aminomethyl Pyridine as Anticonvulsants : Novel schiff bases synthesized through condensation reactions have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
- Iron(III) Complexes of Pyridoxal Schiff Bases : These complexes show remarkable photocytotoxicity in various cancer cells and display significant uptake in the endoplasmic reticulum, indicating potential applications in cancer therapy (Basu et al., 2015).
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMFBSOVJATATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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